molecular formula C11H17NOS B13326208 N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline

Cat. No.: B13326208
M. Wt: 211.33 g/mol
InChI Key: ODIUDLLVXHTXEZ-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are characterized by the presence of an aniline group, which is a benzene ring attached to an amino group. The specific structure of this compound includes a methoxypropan-2-yl group and a methylsulfanyl group attached to the aniline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, 1-methoxypropan-2-ol, and methylthiol.

    Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the methoxypropan-2-yl group.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aniline derivatives on biological systems.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline would depend on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of certain pathways.

    Chemical Reactions: The presence of functional groups such as the methoxypropan-2-yl and methylsulfanyl groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methoxypropan-2-yl)aniline: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)aniline: Lacks the methoxypropan-2-yl group.

    N-(1-Methoxypropan-2-yl)-2-(methylthio)aniline: Similar structure but with a different sulfur-containing group.

Uniqueness

N-(1-Methoxypropan-2-yl)-2-(methylsulfanyl)aniline is unique due to the presence of both the methoxypropan-2-yl and methylsulfanyl groups, which can influence its chemical and biological properties.

Conclusion

This compound is a versatile compound with potential applications in various fields Its unique structure allows it to undergo a range of chemical reactions and interact with biological systems in specific ways

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-methylsulfanylaniline

InChI

InChI=1S/C11H17NOS/c1-9(8-13-2)12-10-6-4-5-7-11(10)14-3/h4-7,9,12H,8H2,1-3H3

InChI Key

ODIUDLLVXHTXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC=C1SC

Origin of Product

United States

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